molecular formula C19H16N2O B2937478 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 729561-84-6

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B2937478
CAS No.: 729561-84-6
M. Wt: 288.35
InChI Key: AHBCWBZOKBZEMN-UHFFFAOYSA-N
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Description

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C19H16N2O and a molecular weight of 288.34. This compound is primarily used in proteomics research applications . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 1-ethyl-2-phenyl-1H-indole with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(1-ethyl-2-phenylindol-3-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-21-16-11-7-6-10-15(16)18(17(22)12-13-20)19(21)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBCWBZOKBZEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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